

5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one crystal structure analysis.

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Compound of Interest

Compound Name: 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

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An In-depth Technical Guide on the Crystal Structure Analysis of **5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one** and Its Analogs

This technical guide offers a comprehensive overview of the crystal structure analysis of thieno[2,3-d]pyrimidine derivatives, with a specific focus on **5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one** and its close structural analog, 3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one. Due to the limited availability of public crystallographic data for the title compound, this guide leverages data from its N-methylated derivative to provide a thorough analysis of the molecular architecture and experimental procedures. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Introduction to Thieno[2,3-d]pyrimidines

Thieno[2,3-d]pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their structural similarity to purine bases. This structural analogy allows them to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. Notably, derivatives of this scaffold have been investigated for their potential as anti-inflammatory, anticancer, antibacterial, and antiviral agents[1][2][3]. The compound **5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one** and its derivatives have been specifically explored as selective cyclooxygenase-2 (COX-2) inhibitors, highlighting their therapeutic potential in inflammation and pain management[4].

Crystallographic Data of a Close Analog: 3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one

The crystal structure of 3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one, a closely related derivative, has been determined by single-crystal X-ray diffraction. The crystallographic data provides valuable insights into the geometry and packing of this class of molecules. The thienopyrimidine ring system in this compound is nearly planar[5]. The crystal packing is stabilized by C—H···O hydrogen bonds and π – π stacking interactions between inversion-related pairs of molecules[5].

Table 1: Crystallographic Data for 3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one[5]

Parameter	Value
Chemical Formula	C ₉ H ₁₀ N ₂ OS
Formula Weight	194.25
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	8.027 (3)
b (Å)	10.706 (5)
c (Å)	10.907 (3)
β (°)	97.333 (3)
Volume (Å ³)	929.7 (6)
Z	4
Radiation	Cu K α
Temperature (K)	293
Crystal Size (mm)	0.42 × 0.36 × 0.28

Experimental Protocols

Synthesis of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Derivatives

The synthesis of 2-substituted-**5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one** derivatives generally follows a multi-step reaction scheme. A common starting material is 2-amino-4,5-dimethylthiophene-3-carboxylate[4].

A representative synthetic route involves:

- Synthesis of the intermediate 2-amino-**5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one**: This is typically achieved by reacting the starting thiophene derivative with a suitable cyclizing agent.
- Functionalization at the 2-position: The amino group at the 2-position can be further modified. For instance, a reaction with various benzoyl chlorides in the presence of a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF) can yield N-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)benzamide derivatives[4].

The synthesized compounds are then purified, often by recrystallization, and characterized using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry[2][4].

Single-Crystal Growth and X-ray Diffraction Analysis

The following protocol is based on the methodology used for the analysis of 3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one and is representative for this class of compounds[5].

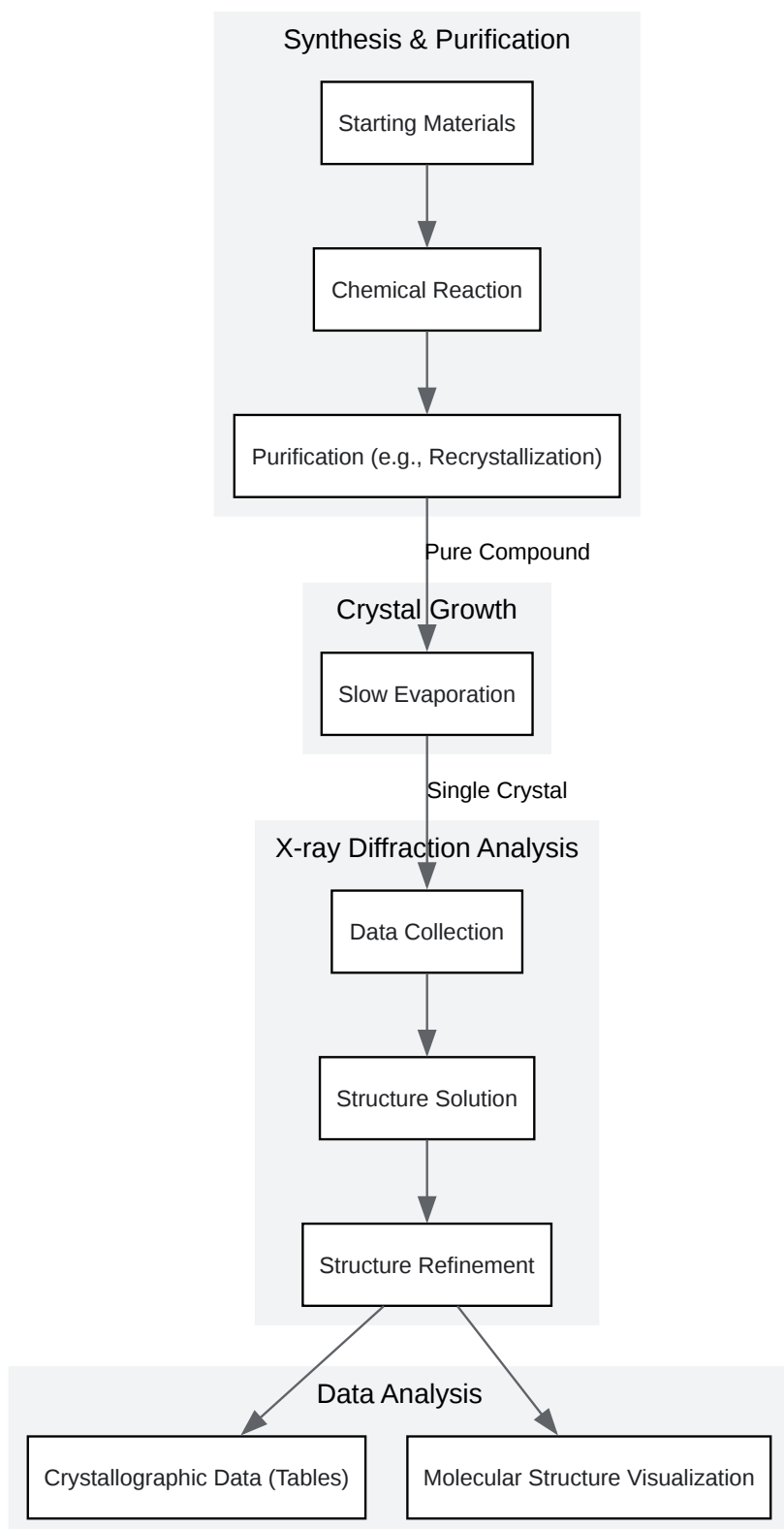
- Crystallization: Crystals suitable for single-crystal X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. For 3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one, recrystallization from chloroform at room temperature yielded suitable crystals[5].
- Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (e.g., 293 K) using a specific radiation source (e.g., Cu K α).
- Structure Solution and Refinement: The collected data is processed to solve and refine the crystal structure. The structure is typically solved by direct methods and refined by full-matrix

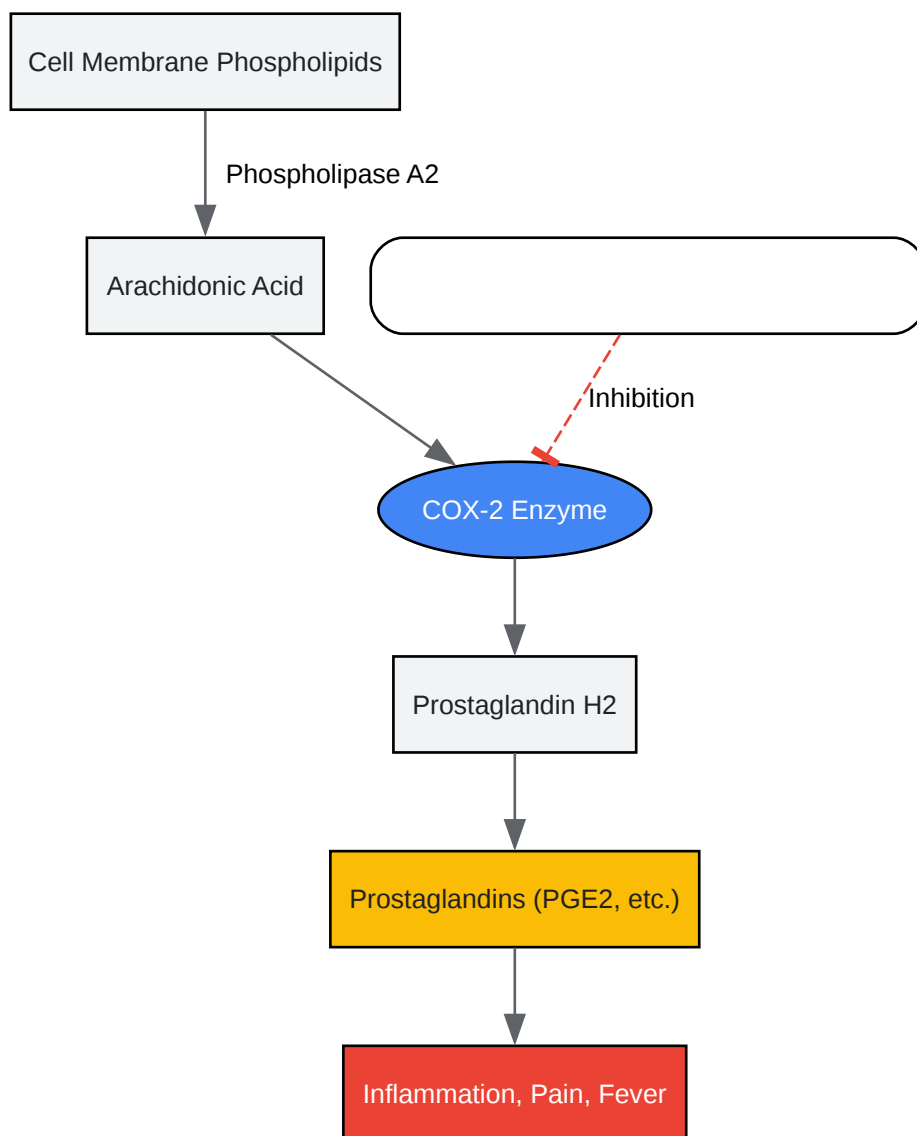
least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are often placed in geometrically idealized positions and treated as riding on their parent atoms[5].

Visualizations

Experimental Workflow for Crystal Structure Analysis

The following diagram outlines the typical workflow from the synthesis of the compound to the final analysis of its crystal structure.





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